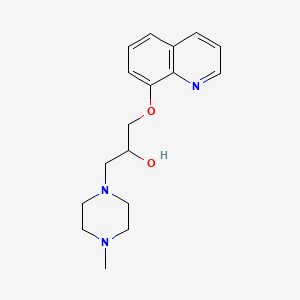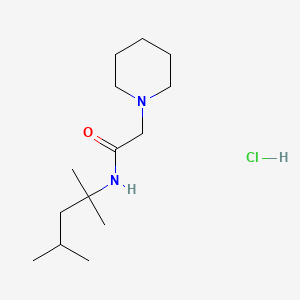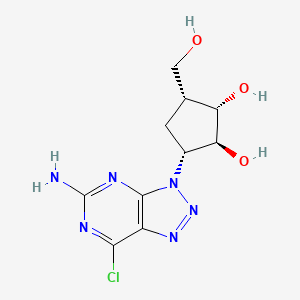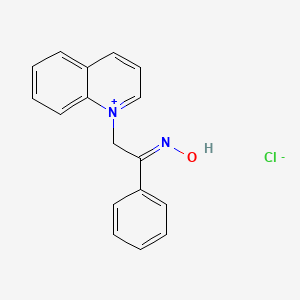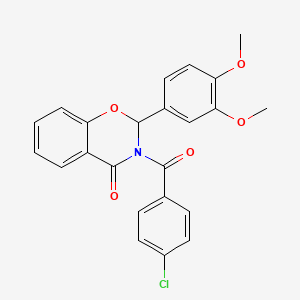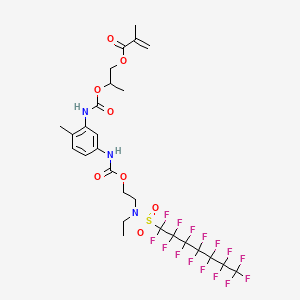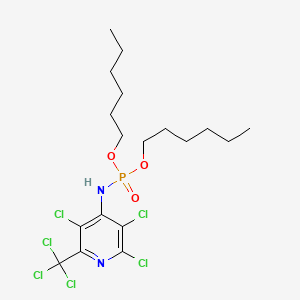
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester is a complex organic compound characterized by the presence of multiple chlorine atoms and a pyridine ring. This compound is notable for its unique structure, which includes a phosphoramidic acid moiety and dihexyl ester groups. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester typically involves the reaction of 2,3,5-trichloro-6-(trichloromethyl)pyridine with phosphoramidic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the esterification process. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The raw materials are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities and obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to active sites on enzymes, altering their activity and affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dimethyl ester
- Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, diethyl ester
Uniqueness
Phosphoramidic acid, (2,3,5-trichloro-6-(trichloromethyl)-4-pyridinyl)-, dihexyl ester is unique due to its longer alkyl chains (hexyl groups) compared to similar compounds with shorter alkyl chains (methyl or ethyl groups). This structural difference can influence its physical and chemical properties, such as solubility, reactivity, and biological activity.
Propriétés
Numéro CAS |
55733-21-6 |
|---|---|
Formule moléculaire |
C18H27Cl6N2O3P |
Poids moléculaire |
563.1 g/mol |
Nom IUPAC |
2,3,5-trichloro-N-dihexoxyphosphoryl-6-(trichloromethyl)pyridin-4-amine |
InChI |
InChI=1S/C18H27Cl6N2O3P/c1-3-5-7-9-11-28-30(27,29-12-10-8-6-4-2)26-15-13(19)16(18(22,23)24)25-17(21)14(15)20/h3-12H2,1-2H3,(H,25,26,27) |
Clé InChI |
LMKZQWGFRHOPIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOP(=O)(NC1=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


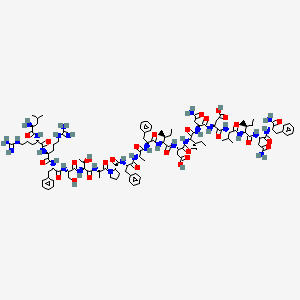
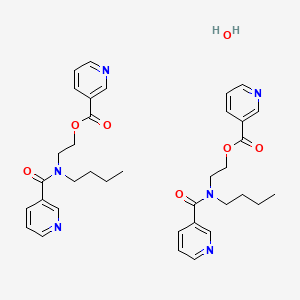
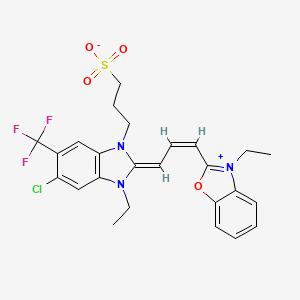

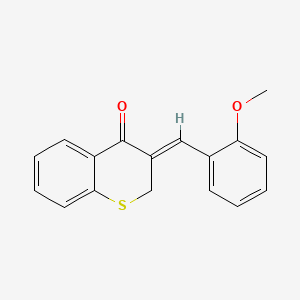
![2-[(Aminothioxomethyl)hydrazono]-2-(2,3-dichlorophenyl)acetamide](/img/structure/B15186255.png)
